Cas no 2582-07-2 (N-1,3-Benzothiazol-2-ylguanidine)

N-1,3-Benzothiazol-2-ylguanidine Chemical and Physical Properties
Names and Identifiers
-
- guanidine, (2-benzothiazolyl)-
- N-1,3-Benzothiazol-2-ylguanidine
- benzothiazol-2-ylguanidine
- Benzothiazole guanidine
- Guanidine, 2-benzothiazolyl-
- 2-benzothiazolylguanidine
- 2-(((AMINO)(IMINO)METHYL)AMINO)BENZOTHIAZOLE
- NS00027974
- ChemDiv3_003182
- 1-(1,3-benzothiazol-2-yl)guanidine
- GO2
- Guanidine, N-2-benzothiazolyl-
- N-(1,3-Benzothiazol-2-yl)guanidine
- benzothiazolyl-guanidine
- IDI1_021092
- AI3-52523
- CS-0316296
- EINECS 219-955-1
- 2582-07-2
- 2-(1,3-benzothiazol-2-yl)guanidine
- NSC37475
- LS-06866
- W9A9FH54B4
- (1,3-BENZOTHIAZOL-2-YL)GUANIDINE
- STK085411
- EU-0078274
- CHEMBL4573600
- AKOS000270456
- (2-Benzothiazolyl)guanidine
- BRD-K25881146-001-01-2
- DTXSID20180474
- WLN: T56 BN DSJ CMYZUM
- NSC 37475
- SCHEMBL852197
- Cambridge id 5301307
- UNII-W9A9FH54B4
- A912066
- NSC-37475
- MFCD00022863
- 1-(Benzo[d]Thiazol-2-yl)guanidine
- N-2-BENZOTHIAZOLYLGUANIDINE
- 2-guanidinobenzothiazole
- SR-01000493167-1
- N-(1,3-Benzothiazol-2-yl)guanidine #
- SR-01000493167
- G71198
- HMS1482A14
- (2-Benzothiazolyl)-guanidine
- ALBB-022133
-
- MDL: MFCD00022863
- Inchi: InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
- InChI Key: QMHWARSFUCGBJK-UHFFFAOYSA-N
- SMILES: NC(NC1=NC2=CC=CC=C2S1)=N
Computed Properties
- Exact Mass: 192.04714
- Monoisotopic Mass: 192.04696745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 106Ų
Experimental Properties
- PSA: 74.79
- LogP: 2.47470
N-1,3-Benzothiazol-2-ylguanidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB413329-5 g |
N-1,3-Benzothiazol-2-ylguanidine |
2582-07-2 | 5g |
€656.50 | 2023-04-24 | ||
TRC | N289875-500mg |
N-1,3-Benzothiazol-2-ylguanidine |
2582-07-2 | 500mg |
$ 300.00 | 2022-06-03 | ||
Chemenu | CM311709-5g |
1-(Benzo[d]Thiazol-2-yl)guanidine |
2582-07-2 | 95% | 5g |
$497 | 2021-06-17 | |
abcr | AB413329-1g |
N-1,3-Benzothiazol-2-ylguanidine; . |
2582-07-2 | 1g |
€237.00 | 2024-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386966-5g |
1-(Benzo[d]thiazol-2-yl)guanidine |
2582-07-2 | 98% | 5g |
¥4760.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386966-1g |
1-(Benzo[d]thiazol-2-yl)guanidine |
2582-07-2 | 98% | 1g |
¥1360.00 | 2023-11-21 | |
A2B Chem LLC | AF66188-100mg |
N-1,3-Benzothiazol-2-ylguanidine |
2582-07-2 | 95% | 100mg |
$37.00 | 2024-04-20 | |
Ambeed | A415954-5g |
1-(Benzo[d]Thiazol-2-yl)guanidine |
2582-07-2 | 95% | 5g |
$724.0 | 2025-02-28 | |
A2B Chem LLC | AF66188-5g |
N-1,3-Benzothiazol-2-ylguanidine |
2582-07-2 | 95% | 5g |
$580.00 | 2024-04-20 | |
abcr | AB413329-10 g |
N-1,3-Benzothiazol-2-ylguanidine |
2582-07-2 | 10g |
€1074.00 | 2023-04-24 |
N-1,3-Benzothiazol-2-ylguanidine Related Literature
-
1. 651. Thiadiazoles. Part X. The synthesis and isomerisation of 2-aryl-5-arylamino-3-arylimino-Δ4-1,2,4-thiadiazolinesFrederick Kurzer,Phyllis M. Sanderson J. Chem. Soc. 1960 3240
Additional information on N-1,3-Benzothiazol-2-ylguanidine
Guanidine, (2-Benzothiazolyl)-: A Comprehensive Overview
Guanidine, (2-benzothiazolyl)-, also known by its CAS registry number 2582-07-2, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of organic guanidines, which are derivatives of guanidine, a nitrogen-rich heterocyclic compound. The presence of the benzothiazole moiety in its structure imparts unique chemical properties, making it a valuable molecule in fields such as catalysis, materials science, and biotechnology.
The benzothiazole ring system is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. This structure is known for its aromaticity and ability to participate in various chemical reactions. In the case of guanidine, (2-benzothiazolyl)-, the guanidine group is attached to the benzothiazole ring at the 2-position. This substitution pattern influences the compound's reactivity, stability, and potential applications.
Recent studies have highlighted the importance of guanidine derivatives in catalytic processes. The nitrogen atoms in the guanidine group can act as Lewis bases, making them effective in coordinating with metal ions and enhancing catalytic activity. For instance, researchers have explored the use of guanidine, (2-benzothiazolyl)- as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation processes. These applications underscore the potential of this compound in advancing green chemistry and sustainable chemical synthesis.
In materials science, guanidine derivatives have been investigated for their role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of guanidine, (2-benzothiazolyl)- to form stable coordination bonds with metal ions makes it a promising candidate for constructing porous materials with applications in gas storage, separation, and catalysis. Recent advancements in MOF technology have further emphasized the need for versatile building blocks like this compound.
The benzothiazole moiety in guanidine, (2-benzothiazolyl)- also contributes to its photoluminescent properties. Studies have shown that this compound exhibits fluorescence under UV light due to the electronic transitions within the aromatic system. This property has led to its exploration in sensing applications, where it can be used to detect specific analytes or environmental changes. For example, researchers have developed fluorescent sensors based on guanidine derivatives for detecting heavy metal ions or pH changes in aqueous solutions.
Another area of interest is the biological activity of guanidine derivatives. Recent research has focused on evaluating their potential as antimicrobial agents or inhibitors of specific enzymes. The unique combination of the guanidine group and the benzothiazole ring may provide novel pharmacophores for drug design. However, further studies are required to fully understand their bioavailability and toxicity profiles.
From a synthetic perspective, guanidine, (2-benzothiazolyl)- can be prepared through various routes, including condensation reactions between guanidine salts and substituted benzothiazoles. The choice of synthetic method depends on factors such as yield, purity, and scalability. Optimization of these processes is crucial for industrial applications.
In conclusion, guanidine, (2-benzothiazolyl)-, with its CAS number 2582-07-2, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block in catalysis, materials science, sensing technologies, and biomedicine. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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